1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a dihydroquinolin-4-one derivative characterized by a quinoline core substituted with a 3-fluorophenylmethyl group at position 1, a methoxy group at position 6, and a 4-methoxybenzenesulfonyl moiety at position 3. Its design integrates halogenated and sulfonylated aromatic groups, which are common in drug discovery for modulating solubility, target affinity, and metabolic stability .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-30-18-6-9-20(10-7-18)32(28,29)23-15-26(14-16-4-3-5-17(25)12-16)22-11-8-19(31-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSYSTYGIFPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article will explore the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the quinolinone core : This involves cyclization reactions where substituted anilines react with appropriate carbonyl compounds.
- Modification with fluorinated phenyl groups : The introduction of the 3-fluorophenyl group enhances the compound's lipophilicity and may influence its receptor binding properties.
- Sulfonation and methoxylation : These modifications are crucial for enhancing biological activity and selectivity toward specific targets.
Anticancer Activity
Recent studies have indicated that derivatives of quinolinone compounds exhibit significant anticancer properties. The compound under discussion has shown promising results in inhibiting cancer cell proliferation in various in vitro assays:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Cell Lines Tested : Notable efficacy has been observed in breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Research indicates:
- Inhibition Zones : The compound exhibits significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective concentrations for inhibiting bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| 3-Fluorophenyl group | Enhances lipophilicity and receptor affinity |
| Methoxy groups | Increase solubility and bioavailability |
| Sulfonyl moiety | Improves selectivity towards target enzymes |
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various quinolinone derivatives, including our compound. The results demonstrated a dose-dependent inhibition of cell growth in MCF-7 cells with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Antimicrobial Testing
In another investigation, the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited greater antimicrobial activity compared to traditional antibiotics, suggesting a potential role in treating resistant infections .
Comparison with Similar Compounds
Structural Analogs
The most structurally analogous compound identified is 1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one (ZINC2699197) . Key differences include:
- Position 1 substituent : 3-Fluorophenylmethyl (target compound) vs. 2-chlorophenylmethyl (ZINC2699197).
- Position 3 sulfonyl group : 4-Methoxybenzenesulfonyl (target) vs. 4-isopropylbenzenesulfonyl (ZINC2699197).
Table 1: Structural Comparison
Physicochemical Properties
- Fluorine’s electronegativity could also strengthen hydrogen bonding or dipole interactions .
- Sulfonyl group : The 4-methoxybenzenesulfonyl moiety in the target compound is more polar than the 4-isopropyl group in ZINC2699197, likely improving aqueous solubility but reducing membrane permeability. The methoxy group’s electron-donating nature may also influence electronic interactions with target proteins .
Pharmacological Implications (Theoretical)
- Target selectivity : The 4-methoxybenzenesulfonyl group’s polarity may favor interactions with polar enzyme pockets, whereas ZINC2699197’s isopropyl group could enhance binding to hydrophobic regions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
